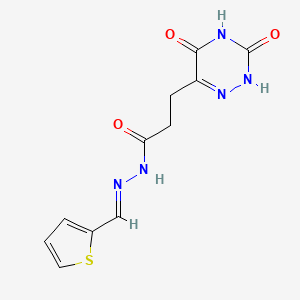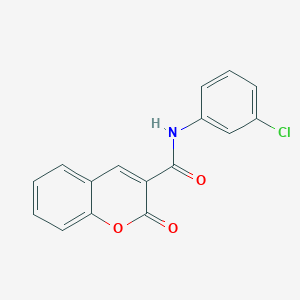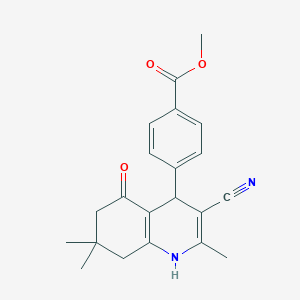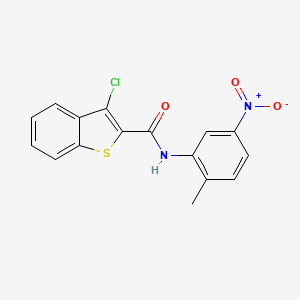![molecular formula C19H18Cl2O4 B11689361 3,9-Bis(3-chlorophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B11689361.png)
3,9-Bis(3-chlorophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,9-Bis(3-chlorophenyl)-2,4,8,10-tetraoxaspiro[55]undecane is a spiro compound characterized by its unique structure, which includes two 3-chlorophenyl groups and a tetraoxaspiro undecane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Bis(3-chlorophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane typically involves the reaction of 3-chlorophenyl derivatives with a suitable spiro compound precursor. One common method involves the use of pentaerythritol and 3-chlorobenzaldehyde under acidic conditions to form the spiro compound. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a catalyst like p-toluenesulfonic acid to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,9-Bis(3-chlorophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Applications De Recherche Scientifique
3,9-Bis(3-chlorophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spiro compounds and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of 3,9-Bis(3-chlorophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The chlorophenyl groups may also contribute to its bioactivity by interacting with hydrophobic regions of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: Contains octadecyloxy groups instead of chlorophenyl groups and is used as an antioxidant and reducing agent.
3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: Similar spiro structure but with dichloro groups, used in various chemical reactions.
Uniqueness
3,9-Bis(3-chlorophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane is unique due to its specific chlorophenyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C19H18Cl2O4 |
|---|---|
Poids moléculaire |
381.2 g/mol |
Nom IUPAC |
3,9-bis(3-chlorophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane |
InChI |
InChI=1S/C19H18Cl2O4/c20-15-5-1-3-13(7-15)17-22-9-19(10-23-17)11-24-18(25-12-19)14-4-2-6-16(21)8-14/h1-8,17-18H,9-12H2 |
Clé InChI |
UMEKZMXMDGCPQP-UHFFFAOYSA-N |
SMILES canonique |
C1C2(COC(O1)C3=CC(=CC=C3)Cl)COC(OC2)C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11689288.png)

![N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B11689312.png)


![4-chloro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B11689337.png)

![4-bromo-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B11689348.png)

![ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11689360.png)
![(2Z)-2-[(2,4-dichlorophenyl)imino]-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B11689373.png)


